4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the aromatic rings or the pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrimidines and aromatic compounds.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-phenylpyrimidine
- 4-(3,4-Dimethoxyphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine
Uniqueness
The unique combination of substituents in 4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-phenylphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3/c1-21-9-11-24(12-10-21)27-20-28(25-15-18-29(34-2)30(19-25)35-3)33-31(32-27)36-26-16-13-23(14-17-26)22-7-5-4-6-8-22/h4-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFKJGIFJKYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC3=CC=C(C=C3)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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